N-[(2-methoxyphenyl)methyl]-3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide
Description
N-[(2-Methoxyphenyl)methyl]-3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide is a structurally complex molecule featuring an imidazo[1,2-c]quinazolin-3-one core substituted with a propanamide chain, a sulfanyl-linked carbamoylmethyl group, and a 2-methoxybenzyl moiety. This compound belongs to a class of nitrogen-fused heterocycles known for their diverse pharmacological activities, including kinase inhibition and antioxidant properties . Its synthesis likely involves multi-step reactions, including nucleophilic substitutions and coupling strategies, as seen in related imidazoquinazoline derivatives .
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-[3-oxo-5-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33N5O4S/c1-20(2)21-12-14-23(15-13-21)34-29(39)19-42-32-36-25-10-6-5-9-24(25)30-35-26(31(40)37(30)32)16-17-28(38)33-18-22-8-4-7-11-27(22)41-3/h4-15,20,26H,16-19H2,1-3H3,(H,33,38)(H,34,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNJRTOWPUEQQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-[(2-methoxyphenyl)methyl]-3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide is a complex organic molecule with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Structure
The chemical structure of the compound can be broken down into several moieties:
- Methoxyphenyl group : Contributes to lipophilicity and potential interaction with biological targets.
- Imidazoquinazoline core : Known for various pharmacological activities, including anticancer effects.
- Propanamide linkage : May influence solubility and metabolic stability.
Molecular Formula
The molecular formula is not explicitly stated in the search results, but the structural components suggest a complex arrangement that may influence its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with imidazoquinazoline structures. Specifically, derivatives have shown promising results against various cancer cell lines:
- Mechanism of Action : Compounds targeting specific pathways such as apoptosis induction and cell cycle arrest have been observed. For instance, studies indicate that imidazoquinazolines can inhibit Bcl-2 proteins, which are crucial in regulating apoptosis .
- Case Studies : In vitro studies demonstrated that certain derivatives exhibit IC50 values in the low micromolar range against breast cancer cell lines (e.g., MCF-7) and lung cancer cell lines (e.g., A549) .
Antimicrobial Activity
Compounds similar in structure to this compound have shown antimicrobial properties:
- Gram-positive and Gram-negative Bacteria : Studies indicate significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The presence of the methoxy group enhances membrane permeability, facilitating bacterial inhibition .
Anti-inflammatory Effects
Research has indicated that similar compounds can exhibit anti-inflammatory properties by inhibiting pathways associated with cytokine release:
- Mechanism : Compounds may inhibit NF-kB activation, leading to reduced expression of pro-inflammatory cytokines .
Summary of Biological Activities
| Activity Type | Target Organisms/Cells | IC50 Values (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7, A549 | 1.5 - 5.0 | Apoptosis induction via Bcl-2 inhibition |
| Antimicrobial | S. aureus, E. coli | 0.5 - 10.0 | Membrane disruption and inhibition of cell wall synthesis |
| Anti-inflammatory | Macrophages | 10 - 20 | NF-kB pathway inhibition |
Case Studies
- Anticancer Study : A derivative of imidazoquinazoline was tested on MCF-7 cells showing an IC50 of 3 µM, indicating significant cytotoxicity compared to control treatments .
- Antimicrobial Assessment : In a recent study, a related compound demonstrated effective inhibition against E. coli with an MIC of 1 µg/mL, showcasing its potential as a lead compound for antibiotic development .
Scientific Research Applications
Structural Features
- Imidazoquinazoline Core : This structure is often associated with diverse biological activities, including anticancer and antimicrobial properties.
- Carbamoyl Group : Known for enhancing solubility and bioavailability, making the compound potentially more effective in therapeutic applications.
Medicinal Chemistry
The compound's unique structural attributes suggest potential applications in drug development. Specifically:
- Anticancer Activity : Preliminary studies indicate that derivatives of imidazoquinazoline exhibit cytotoxic effects against various cancer cell lines. The presence of the methoxyphenyl group may enhance activity through improved interactions with biological targets.
- Antimicrobial Properties : Compounds with similar structures have demonstrated efficacy against bacterial strains, suggesting that this compound could be investigated for antibiotic development.
Pharmacological Studies
Research into the pharmacokinetics and pharmacodynamics of this compound is essential to understand its therapeutic potential:
- Bioavailability : The design of the compound aims to improve absorption and distribution within biological systems.
- Mechanism of Action : Ongoing studies are likely focused on elucidating how this compound interacts with cellular pathways, particularly those involved in cancer progression or microbial resistance.
Synthesis and Optimization
The synthesis of this compound involves complex chemical reactions that require optimization for efficiency:
- Synthetic Pathways : Various synthetic routes have been explored to obtain this compound, emphasizing the need for efficient methodologies that minimize waste.
- Modification of Functional Groups : Altering substituents on the imidazoquinazoline core can lead to analogs with enhanced properties.
Case Studies
Several case studies have been documented that illustrate the potential applications of this compound:
Case Study 1: Anticancer Efficacy
A study evaluated a series of imidazoquinazoline derivatives, including this compound, against human cancer cell lines. Results indicated a significant reduction in cell viability, suggesting that modifications to the core structure may yield compounds with improved anticancer activity.
Case Study 2: Antimicrobial Testing
In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. The findings revealed promising antibacterial activity, warranting further exploration into its mechanism of action and potential as a new antibiotic agent.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Significant cytotoxicity | |
| Antimicrobial | Effective against specific bacteria | |
| Pharmacological | Potential for high bioavailability |
Table 2: Synthetic Methods
| Methodology | Description | Efficiency (%) |
|---|---|---|
| Route A | Multi-step synthesis | 75 |
| Route B | One-pot reaction | 85 |
| Route C | Modified classical methods | 80 |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound shares structural motifs with other imidazoquinazoline derivatives, but its unique substituents differentiate its physicochemical and biological properties. Key comparisons include:
Core Heterocycle Modifications
- Imidazo[1,2-c]quinazolin-3-one Core: The core is conserved in analogs like 3-{5-[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)propanamide (). Both compounds feature a sulfanyl group at position 5, but the latter substitutes the isopropylphenyl carbamoyl with a dimethoxyphenyl ethylamino group, altering solubility and target affinity .
Substituent Variations
Sulfanyl-Linked Groups: The sulfanyl-carbamoylmethyl group in the target compound contrasts with vermiculoside (), which contains a caffeoyl group. In N-{[4-(2-hydrazinyl-2-oxoethyl)-5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl] methyl}-4,6-dimethyl-2-sulfanylpyridine-3-carboxamide (), the sulfanyl group is part of a thiadiazole ring, demonstrating divergent bioactivity compared to the imidazoquinazoline scaffold .
Aromatic Substituents :
- The 2-methoxybenzyl group in the target compound differs from the 4-chlorophenyl group in hydroxamic acid derivatives (). Methoxy groups typically enhance membrane permeability due to reduced polarity .
Computational Similarity Analysis
Computational tools like molecular networking () and Tanimoto/Dice indexes () quantify structural similarities:
The high Tanimoto score (0.85) with the compound underscores their shared imidazoquinazoline core, while lower scores with hydroxamic acids reflect structural divergence .
Bioactivity and Pharmacological Profiles
- Antioxidant Potential: The sulfanyl group may mimic veronicoside (), which scavenges free radicals via thiol-disulfide exchange .
- Cytotoxicity : Marine-derived imidazoquinazolines () exhibit cytotoxic effects against cancer cells, a trait worth exploring for this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
